3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
Description
This compound features a benzamide core substituted with a methylsulfanyl group at the 3-position. The benzamide is linked via an amide bond to a pyrrolidin-3-yl group, which is further substituted with a [1,2,4]triazolo[4,3-b]pyridazine heterocycle. The [1,2,4]triazolo[4,3-b]pyridazine moiety is a bicyclic system combining triazole and pyridazine rings, known for its role in modulating protein-ligand interactions .
Properties
IUPAC Name |
3-methylsulfanyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-25-14-4-2-3-12(9-14)17(24)19-13-7-8-22(10-13)16-6-5-15-20-18-11-23(15)21-16/h2-6,9,11,13H,7-8,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIDIDUVKFDUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. The starting materials might include pyridazine derivatives, triazole precursors, and benzamide compounds. Common synthetic routes may involve:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyrrolidine moiety: This step may involve nucleophilic substitution or addition reactions.
Attachment of the benzamide group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the triazolopyridazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidine linkage : Provides conformational flexibility and may improve target engagement.
- Triazolopyridazine core : A privileged scaffold in kinase and epigenetic target inhibition .
Comparison with Structural Analogues
Substituted Triazolopyridazine Derivatives Targeting PEF(S) and Calpain-1
Compounds such as substituted [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines and pyrrolidines (e.g., compounds [8–10] in ) share the triazolopyridazine-pyrrolidine core but differ in substituents. These analogues were identified as PEF(S) binders and evaluated for calpain-1 inhibition. The target compound’s methylsulfanyl-benzamide group distinguishes it from these derivatives, which typically feature alkoxyethoxy or methoxyphenyl groups. These structural differences likely influence binding kinetics and selectivity .
Lin-28 Inhibitors
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) targets Lin-28, rescuing let-7 miRNA function . While both compounds share the triazolopyridazine core, the target compound’s benzamide linkage and pyrrolidine substituent may reduce off-target effects compared to the acetamide-linked phenyl group in the Lin-28 inhibitor.
BRD4 Bromodomain Inhibitors
Derivatives such as N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6, ) utilize indole-ethylamine chains to enhance BRD4 binding. In contrast, the target compound’s pyrrolidine-benzamide system may favor interactions with non-bromodomain targets, such as kinases or allosteric protein sites .
Antimicrobial Benzamide Derivatives
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives () exhibit moderate antimicrobial activity.
CDK8 Inhibitors
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-ureas (Table 2, ) demonstrate nanomolar CDK8 inhibition. Replacing the urea group in these compounds with a benzamide (as in the target compound) may alter solubility and kinase selectivity, as urea derivatives generally exhibit higher polarity .
Structure-Activity Relationship (SAR) Insights
- Triazolopyridazine Substitution: Methyl or trifluoromethyl groups at the 3-position (e.g., ) improve target affinity but may reduce solubility.
- Amide vs. Sulfonamide : The benzamide group in the target compound offers different hydrogen-bonding profiles compared to sulfonamide derivatives (e.g., ), which may influence off-target interactions .
Data Tables
Table 1. Comparative Profiles of Triazolopyridazine Derivatives
Biological Activity
3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by the following components:
- A benzamide core.
- A triazole moiety fused with a pyridazine ring.
- A pyrrolidine substituent attached to the triazole.
The structural formula can be summarized as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.0 µM to 10 µM .
- Mechanism of Action : These compounds often induce apoptosis through upregulation of caspase pathways and inhibition of tumor growth factors like VEGFR-2 .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes critical in various biological pathways:
- Monoamine Oxidase (MAO) : Some derivatives have shown promising MAO-B inhibition with IC50 values around 0.212 µM .
- Cholinesterases : Compounds derived from similar scaffolds have demonstrated potent inhibition against acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases .
Study 1: Anticancer Activity
A study conducted on a series of benzamide derivatives revealed that compounds structurally related to this compound exhibited notable cytotoxicity against cancer cell lines. The most potent compound showed an IC50 value of 5.85 µM against MCF-7 cells .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar triazole derivatives. These compounds were tested for their ability to prevent neuronal cell death in vitro, showing significant protection against oxidative stress-induced apoptosis. The mechanism was linked to enhanced GABA levels in neuronal cultures, suggesting potential applications in treating epilepsy and anxiety disorders .
Data Summary
| Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.85 | Apoptosis induction via caspase activation |
| Anticancer | A549 | 3.0 | Inhibition of VEGFR-2 |
| MAO-B Inhibition | - | 0.212 | Competitive inhibition |
| AChE Inhibition | - | 0.264 | Mixed-type inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
